Aptiganel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

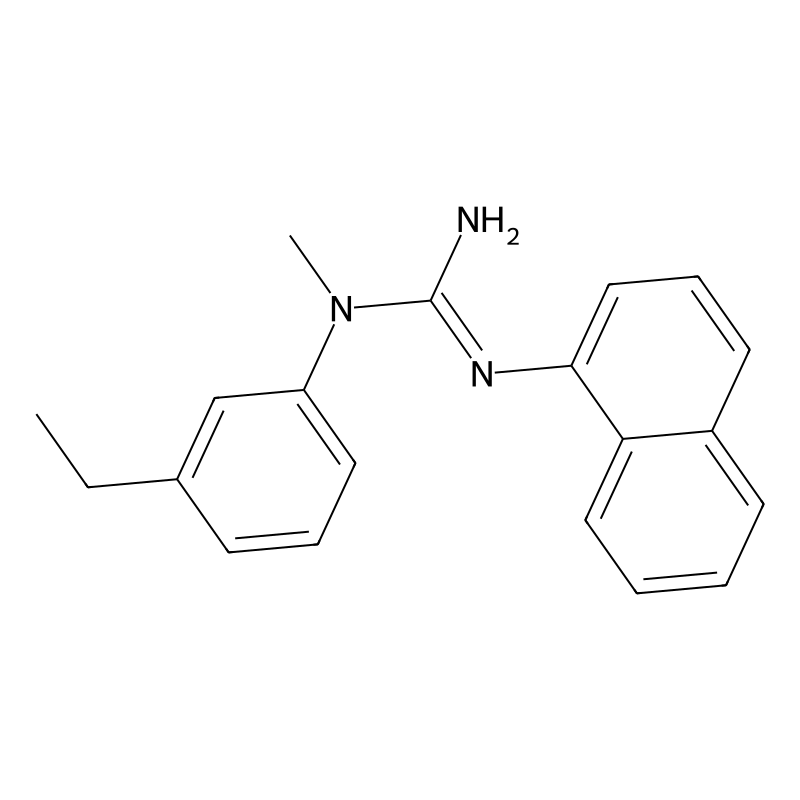

Aptiganel, also known as Aptiganel hydrochloride or N-[1-naphthyl]-N-methyl-guanidine hydrochloride, is a selective non-competitive antagonist of the N-methyl-D-aspartate receptor. This compound is primarily investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke. Aptiganel acts by blocking the ion-channel site of the N-methyl-D-aspartate receptor-channel complex, which plays a critical role in excitatory neurotransmission and is implicated in neuronal damage due to excessive glutamate release during ischemic events .

Aptiganel's mechanism of action involves its interaction with the N-methyl-D-aspartate receptor. By binding to this receptor, it inhibits calcium influx into neurons, which can prevent excitotoxicity—a process that occurs when excessive glutamate leads to neuronal injury and death. The chemical structure of Aptiganel allows it to effectively compete with glutamate at the receptor site, thus modulating synaptic transmission and providing neuroprotection .

- Formation of the Guanidine Derivative: This may involve reacting naphthalene derivatives with appropriate guanidine precursors.

- Purification: The resulting compound is purified through crystallization or chromatography to obtain the hydrochloride salt form.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized Aptiganel.

Aptiganel has been primarily studied for its application in treating acute ischemic stroke as a neuroprotective agent. Its ability to inhibit excitotoxicity positions it as a potential therapeutic option for various neurological conditions characterized by excessive glutamate activity. Additionally, research continues into its use in other conditions involving neuronal injury, although clinical efficacy remains under scrutiny .

Interaction studies have focused on Aptiganel's pharmacokinetics and pharmacodynamics. It is noted that Aptiganel has a half-life of approximately 4 hours in humans and is primarily metabolized by the liver, with significant protein binding (about 88%). Safety studies indicate that while it is generally well tolerated, it can induce increases in blood pressure and central nervous system disturbances such as blurred vision or dizziness . Moreover, interactions with other medications affecting blood pressure or central nervous system function warrant careful consideration during treatment.

Several compounds share structural or functional similarities with Aptiganel, primarily other N-methyl-D-aspartate receptor antagonists. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Memantine | Non-competitive NMDA antagonist | Approved for Alzheimer's disease; lower side effects compared to other NMDA antagonists |

| Ketamine | Non-competitive NMDA antagonist | Rapid antidepressant effects; used in anesthesia |

| Dextromethorphan | NMDA antagonist at high doses | Commonly used as a cough suppressant; has dissociative properties |

| Nerinetide | NMDA receptor modulator | Recently approved for acute ischemic stroke; shows efficacy in reducing infarct volume |

Aptiganel's uniqueness lies in its specific binding affinity and selectivity for the ion-channel site of the N-methyl-D-aspartate receptor compared to other compounds that may act more broadly or through different mechanisms .

The solubility profile of Aptiganel demonstrates marked differences between the free base and hydrochloride salt forms, which has significant implications for pharmaceutical formulation development. The free base exhibits limited aqueous solubility, being essentially insoluble in water under standard conditions [5] [6]. This poor aqueous solubility is consistent with the compound's lipophilic nature and the presence of aromatic ring systems that contribute to hydrophobic character.

In contrast, the hydrochloride salt form demonstrates substantially enhanced solubility characteristics. Water solubility of the hydrochloride salt reaches 17 mg/mL, representing a dramatic improvement over the free base [5] [6] [7]. This enhanced solubility results from the protonation of the guanidine nitrogen, which introduces ionic character and facilitates hydrogen bonding interactions with water molecules.

Dimethyl sulfoxide (DMSO) serves as an excellent solvent for both forms of Aptiganel. The free base achieves solubility of approximately 10 mM (equivalent to approximately 3.0 mg/mL), while the hydrochloride salt demonstrates even higher solubility ranging from 20 to 80 mg/mL [8] [5] [6] [9]. The substantial solubility in DMSO reflects the compound's compatibility with polar aprotic solvents and suggests favorable interactions through dipolar mechanisms.

Limited data exists for solubility in other pharmaceutical solvents such as ethanol and methanol. While no specific quantitative values were identified for these solvents, the compound's structural characteristics suggest moderate solubility in alcoholic media would be expected based on the presence of nitrogen-containing functional groups capable of hydrogen bonding interactions.

The solubility enhancement observed with the hydrochloride salt formation represents a common pharmaceutical strategy for improving the bioavailability of poorly water-soluble compounds. The 17 mg/mL aqueous solubility of the hydrochloride salt provides adequate solubility for parenteral formulations, which is particularly relevant given that Aptiganel was primarily investigated for intravenous administration in acute stroke treatment [10] [11].

Thermal Stability and Degradation Kinetics

Thermal analysis of Aptiganel reveals distinct thermal properties between the free base and hydrochloride salt forms. The hydrochloride salt exhibits a well-defined melting point range of 223-225°C, indicating good crystalline character and thermal stability [1] [12]. This melting point falls within a range typical for pharmaceutical hydrochloride salts and suggests adequate thermal stability for standard pharmaceutical processing operations.

The free base form demonstrates significantly different thermal behavior, with reported boiling points ranging from 455.79°C to 490.9°C depending on measurement conditions [13]. These high boiling point values reflect the substantial intermolecular forces present in the compound, likely attributable to aromatic stacking interactions and hydrogen bonding capabilities of the guanidine functional group.

Flash point determinations for the free base indicate a value of 250.7°C, which classifies the compound as having relatively low fire hazard under normal handling conditions [13]. This thermal stability profile supports the compound's suitability for various pharmaceutical manufacturing processes that may involve elevated temperatures.

The recommended storage temperature for both forms is 2-8°C, with protection from light advised [4] [5] [6]. This storage requirement suggests potential photosensitivity, which is not uncommon for compounds containing extended aromatic systems. The low storage temperature recommendation also indicates that the compound may undergo degradation pathways at elevated temperatures, although specific degradation kinetics studies were not identified in the available literature.

Limited information exists regarding specific thermal degradation pathways or kinetic parameters for Aptiganel decomposition. The thermal stability under normal storage conditions appears adequate, as evidenced by the compound's progression through clinical trials where stability would have been a critical consideration. However, detailed thermal gravimetric analysis or differential scanning calorimetry studies were not found in the available literature, representing a gap in the comprehensive thermal characterization of this compound.

pKa Determination and Protonation State Analysis

The acid-base properties of Aptiganel are fundamentally important for understanding its pharmaceutical behavior, membrane permeation characteristics, and biological activity. Predictive computational analysis indicates that Aptiganel possesses a pKa value in the range of 9.1 to 10.3 [14], which classifies it as a moderately strong base. This basicity primarily originates from the guanidine functional group, which is well-known for its basic character due to resonance stabilization of the protonated form.

Experimental pKa determination studies specifically report a value of 10.3 for CNS1102 (Aptiganel) [14], placing it in the category of compounds that exist predominantly in protonated form under physiological pH conditions. At physiological pH 7.4, calculations indicate that approximately 96.9% of Aptiganel molecules would exist in the protonated state [14]. This high degree of protonation has significant implications for the compound's membrane permeability and distribution characteristics.

The protonation state analysis reveals important pH-dependent behavior that affects the compound's pharmacological activity. Studies examining pH effects on NMDA receptor antagonist potency demonstrate that Aptiganel maintains relatively consistent activity across physiological pH ranges, with some enhancement observed at more acidic pH values [14]. At pH 6.9, which may occur in ischemic tissue, Aptiganel shows a modest increase in potency compared to pH 7.6, suggesting potential therapeutic advantages in the acidic microenvironment associated with stroke pathology.

The guanidine group's pKa value significantly influences the compound's solubility characteristics. The high pKa explains why the hydrochloride salt form demonstrates dramatically improved aqueous solubility compared to the free base. At physiological pH, the predominantly protonated species exhibits enhanced water solubility due to ionic character and hydrogen bonding capabilities.

The protonation state also affects the compound's interaction with its target, the NMDA receptor ion channel. As a positively charged species at physiological pH, protonated Aptiganel can interact favorably with the negatively charged regions within the NMDA receptor channel, contributing to its high-affinity binding and noncompetitive antagonism mechanism [15] [14].

Partition Coefficient (LogP) and Membrane Permeability Predictions

The lipophilicity characteristics of Aptiganel, as reflected by its partition coefficient, represent critical determinants of its membrane permeability and biological distribution. While specific experimental LogP values for Aptiganel were not identified in the available literature, the compound's structural features provide insight into its lipophilic character and membrane permeation properties.

The molecular structure of Aptiganel incorporates significant lipophilic elements, including the naphthalene ring system and the ethylphenyl substituent, balanced against the hydrophilic guanidine functional group. This amphiphilic character suggests moderate lipophilicity that would be expected to support membrane penetration while maintaining sufficient aqueous solubility for biological activity.

Membrane permeability considerations are particularly important for Aptiganel given its intended target within the central nervous system. The compound must demonstrate adequate blood-brain barrier penetration to achieve therapeutic concentrations at NMDA receptors in brain tissue. Clinical studies demonstrating neuroprotective plasma concentrations of approximately 10 ng/mL suggest that the compound achieves meaningful brain penetration [10] [11], though specific brain-to-plasma concentration ratios were not reported in the available literature.

The compound's density values ranging from 1.08 to 1.31 g/cm³ provide additional physicochemical context [16] [13]. These density measurements fall within typical ranges for organic pharmaceutical compounds and support the compound's solid-state characteristics under normal conditions.

Permeability predictions must also consider the compound's protonation state at physiological pH. With approximately 97% of molecules existing in protonated form at pH 7.4 [14], the charged species would face greater challenges in passive membrane diffusion compared to the neutral species. However, the compound's demonstrated biological activity suggests that adequate membrane permeation occurs, possibly through carrier-mediated transport mechanisms or sufficient levels of the neutral species to support diffusion.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Dyker AG, Edwards KR, Fayad PB, Hormes JT, Lees KR. Safety and tolerability study of aptiganel hydrochloride in patients with an acute ischemic stroke. Stroke. 1999 Oct;30(10):2038-42. PubMed PMID: 10512904.

3: Kroppenstedt SN, Schneider GH, Thomale UW, Unterberg AW. Neuroprotective properties of aptiganel HCL (Cerestat) following controlled cortical impact injury. Acta Neurochir Suppl. 1998;71:114-6. PubMed PMID: 9779160.

4: Kroppenstedt SN, Schneider GH, Thomale UW, Unterberg AW. Protective effects of aptiganel HCl (Cerestat) following controlled cortical impact injury in the rat. J Neurotrauma. 1998 Mar;15(3):191-7. PubMed PMID: 9528919.

5: Bokesch PM, Halpin DP, Ranger WR, Drummond-Webb JJ, Marchand JE, Bronson RT, Warner KG, Kream RM. Immediate-early gene expression in ovine brain after hypothermic circulatory arrest: effects of aptiganel. Ann Thorac Surg. 1997 Oct;64(4):1082-7; discussion 1088. PubMed PMID: 9354532.

6: Muir KW, Grosset DG, Lees KR. Effects of prolonged infusions of the NMDA antagonist aptiganel hydrochloride (CNS 1102) in normal volunteers. Clin Neuropharmacol. 1997 Aug;20(4):311-21. PubMed PMID: 9260729.

7: McBurney RN. Development of the NMDA ion-channel blocker, aptiganel hydrochloride, as a neuroprotective agent for acute CNS injury. Int Rev Neurobiol. 1997;40:173-95. Review. PubMed PMID: 8989621.